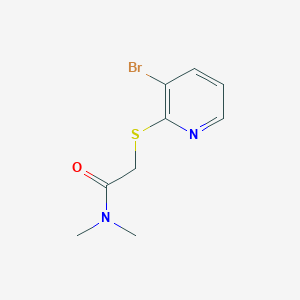![molecular formula C9H8BrN3OS B7593959 2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593959.png)
2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole, also known as BPSM, is a heterocyclic compound that has been gaining attention in scientific research due to its potential applications in various fields. BPSM is a member of the oxadiazole family, which is known for its diverse biological activities. In
Mechanism of Action
The mechanism of action of 2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in bacterial, fungal, and cancer cells. 2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole has been shown to inhibit the activity of DNA gyrase, an enzyme that is essential for bacterial DNA replication. 2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair in cancer cells. In addition, 2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole has been shown to disrupt the cell membrane of fungi, leading to cell death.
Biochemical and Physiological Effects
2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole has been found to have low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent. However, further studies are needed to determine the pharmacokinetics and pharmacodynamics of 2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole in vivo. 2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole has also been shown to have moderate solubility in water, which may limit its use in certain applications.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole is its broad-spectrum activity against bacteria, fungi, and cancer cells. This makes it a potential candidate for the development of new antibiotics, antifungal agents, and anticancer drugs. Another advantage of 2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole is its low toxicity in vitro, which suggests that it may have fewer side effects than existing therapies. However, one limitation of 2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole is its moderate solubility in water, which may limit its use in certain applications.
Future Directions
Future research on 2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole could focus on several areas. One area of research could be the optimization of the synthesis method to improve the yield of 2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole. Another area of research could be the development of new formulations of 2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole that improve its solubility in water. Further studies are also needed to determine the pharmacokinetics and pharmacodynamics of 2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole in vivo. In addition, 2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole could be further evaluated for its potential as a therapeutic agent for the treatment of bacterial infections, fungal infections, and cancer. Overall, 2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole has the potential to be a valuable tool in scientific research and the development of new therapies.
Synthesis Methods
The synthesis of 2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole involves the reaction of 2-(2-bromoethyl)pyridine with thiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with methyl chloroformate to yield the final product, 2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole. The yield of 2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
Scientific Research Applications
2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole has been found to exhibit a range of biological activities, including antimicrobial, antitumor, and antifungal properties. Studies have shown that 2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole has potent antibacterial activity against gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. 2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole has also been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy. In addition, 2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole has been shown to possess antifungal activity against Candida albicans, a common fungal pathogen.
properties
IUPAC Name |
2-[(3-bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3OS/c1-6-12-13-8(14-6)5-15-9-7(10)3-2-4-11-9/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNHRYBNEKJLDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CSC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate](/img/structure/B7593886.png)
![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-3-yl)-1,3-thiazole](/img/structure/B7593893.png)

![Methyl 3-(cyclohex-3-ene-1-carbonylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7593898.png)
![2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7593903.png)


![Ethyl 2-[cyclohexyl-[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate](/img/structure/B7593926.png)

![1-cyano-N-[[4-(2-methoxyphenoxy)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B7593933.png)


![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)